molecular formula C26H29F5N6O5 B10861711 Fap-IN-2 (tfa)

Fap-IN-2 (tfa)

Cat. No.: B10861711
M. Wt: 600.5 g/mol
InChI Key: TYDHVTMHYMZCSO-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

FAP-IN-2 (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the isonitrile group.

    Substitution: Substitution reactions are common, especially involving the isonitrile group, which can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

FAP-IN-2 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

FAP-IN-2 (TFA) exerts its effects by targeting fibroblast activation protein, a proline-selective serine protease overexpressed in tumor stroma. The compound binds to fibroblast activation protein, allowing for the visualization of tumors through imaging techniques. The molecular targets and pathways involved include the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .

Comparison with Similar Compounds

FAP-IN-2 (TFA) is unique compared to other fibroblast activation protein inhibitors due to its 99m technetium labeling, which enhances its imaging capabilities. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C26H29F5N6O5

Molecular Weight

600.5 g/mol

IUPAC Name

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H28F2N6O3.C2HF3O2/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31;3-2(4,5)1(6)7/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34);(H,6,7)/t17-;/m0./s1

InChI Key

TYDHVTMHYMZCSO-LMOVPXPDSA-N

Isomeric SMILES

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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